molecular formula C10H11N3O4 B2988307 methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 119350-50-4

methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2988307
CAS No.: 119350-50-4
M. Wt: 237.215
InChI Key: YIVKAWYINYLRMS-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS: 119350-50-4) is a pyrrolopyrimidine derivative featuring a bicyclic core with two methyl groups at positions 1 and 3, a methoxycarbonyl group at position 6, and two ketone groups at positions 2 and 4 . Its molecular weight is 237.22 g/mol, and it is commercially available as a standard reagent . The compound is synthesized via Hantzsch-type reactions involving 6-amino-1,3-dimethyluracil and methyl acetoacetate derivatives under reflux conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1,3-dimethyl-2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c1-12-7-5(8(14)13(2)10(12)16)4-6(11-7)9(15)17-3/h4,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVKAWYINYLRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2)C(=O)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and enzyme activities. Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anticancer and antimicrobial properties. Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the derivative and its intended application, but it often involves modulation of biochemical pathways.

Comparison with Similar Compounds

Structural Analogues with Substitutions at Position 7

Compound Name Substituent at Position 7 Molecular Weight (g/mol) Key Properties Reference
Target Compound None (unsubstituted) 237.22 Commercial availability; ester group enables derivatization
Methyl 7-(3-methoxypropyl)-1,3-dimethyl-...carboxylate (CAS: 1086386-34-6) 3-Methoxypropyl 323.35 Enhanced lipophilicity due to alkyl chain; ether oxygen improves solubility
7-Benzyl-1,3-dimethyl-...carboxylic Acid (CAS: 1086386-28-8) Benzyl 313.32 Aromatic substitution increases molecular weight; carboxylic acid functionality
7-(Furan-2-ylmethyl)-...carboxamide (CAS: 1040655-28-4) Furan-2-ylmethyl 406.40 Bulky aromatic group; carboxamide enhances hydrogen bonding potential

Key Observations :

  • Substitutions at position 7 significantly alter physicochemical properties. For example, the 3-methoxypropyl group in H34105 increases molecular weight by ~36% compared to the target compound, enhancing lipophilicity while retaining moderate solubility .
  • The benzyl-substituted derivative (CAS: 1086386-28-8) introduces aromaticity, likely reducing solubility in aqueous media but improving stacking interactions in crystalline forms .

Analogues with Modified Core Structures

Compound Name Core Modification Molecular Weight (g/mol) Key Properties Reference
Ethyl 1,3-dimethyl-2,4,7-trioxo-...carboxylate (CAS: 57821-19-9) Additional oxo group at C7 279.25 Increased polarity due to third ketone; potential for enhanced hydrogen bonding
Methyl 4-morpholin-4-yl-7-(oxiran-2-ylmethyl)-...carboxylate Epoxide and morpholine N/A Epoxide introduces reactivity for ring-opening reactions; morpholine enhances solubility
Pyrido[2,3-d]pyrimidine derivatives (e.g., Compound 25 in ) Pyrido[2,3-d]pyrimidine core ~350–400 Expanded aromatic system; higher melting points (e.g., 97–176°C)

Key Observations :

  • The addition of a third oxo group (CAS: 57821-19-9) increases polarity, likely lowering logP compared to the target compound .
  • Pyrido[2,3-d]pyrimidines exhibit higher melting points (e.g., 175–176°C for Compound 22a) due to extended conjugation and planar geometry .

Functional Group Variations at Position 6

Compound Name Functional Group at C6 Molecular Weight (g/mol) Key Properties Reference
Target Compound Methyl ester 237.22 Hydrolyzable to carboxylic acid; intermediate for amide formation
7-Benzyl-1,3-dimethyl-...carboxylic Acid (CAS: 1086386-28-8) Carboxylic acid 313.32 Increased acidity; potential for salt formation
N-(2-Hydroxyethyl)-...carboxamide (Compound 14a in ) Hydroxyethyl carboxamide N/A Enhanced water solubility; amide group improves metabolic stability

Key Observations :

  • The methyl ester in the target compound serves as a versatile intermediate. Hydrolysis to a carboxylic acid (as in CAS: 1086386-28-8) or conversion to amides (e.g., Compound 14a) modifies bioavailability and target binding .
  • Carboxamide derivatives (e.g., CAS: 1040655-28-4) exhibit improved hydrogen-bonding capacity, which is critical for interactions with biological targets like enzymes .

Biological Activity

Methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS Number: 119350-50-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and therapeutic potential based on diverse research findings.

  • Molecular Formula : C₁₀H₁₁N₃O₄
  • Molecular Weight : 237.21 g/mol
  • Structure : The compound features a pyrrolopyrimidine core which is known for various biological activities.

Synthesis

The synthesis of methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine derivatives has been explored extensively. For instance, a study reported the synthesis of several pyrrolopyrimidine derivatives and their evaluation as cyclin-dependent kinase (CDK) inhibitors. The synthesized compounds exhibited promising anti-cancer activity against various cell lines .

Anticancer Potential

Research indicates that methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine derivatives exhibit notable anticancer properties. The following studies highlight these findings:

  • CDK Inhibition : Compounds derived from this structure have been identified as potent inhibitors of CDK4/6. These kinases are crucial in the regulation of cell cycle progression and are often overactive in cancers such as breast cancer and melanoma .
  • Cytotoxicity Studies : In vitro studies demonstrated that specific derivatives showed significant cytotoxic effects against various cancer cell lines including HeLa and others. For example, certain derivatives were comparable to the standard drug Sorafenib in terms of cytotoxicity .
  • Mechanistic Insights : Molecular docking studies have elucidated the binding interactions of these compounds with CDK2 and other targets, providing insights into their mechanism of action .

Other Biological Activities

In addition to anticancer effects, methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine derivatives have shown potential in other therapeutic areas:

  • Antihyperglycemic Activity : Some studies have reported antihyperglycemic effects in animal models .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways relevant to cancer and diabetes .

Case Studies

Several case studies have highlighted the efficacy of methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine derivatives:

Study ReferenceFindings
Abd El-Hameed et al., 2018 Synthesized novel pyrrolopyrimidine derivatives; evaluated for CDK inhibition; identified several potent anticancer agents.
Toreshettahally R. Swaroop et al., 2021 Conducted cytotoxicity assays against HeLa cells; identified compounds with activity comparable to Sorafenib.
PMC4099110 Investigated antihyperglycemic effects; demonstrated significant reductions in blood glucose levels in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrrolo[2,3-d]pyrimidine derivatives are synthesized using coupling reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in anhydrous DMF with N-methylmorpholine to activate carboxyl groups . Yields (63–95%) depend on stoichiometry, solvent purity, and reaction time. Optimize by using inert atmospheres (e.g., argon) and monitoring intermediates via TLC.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • 1H NMR : Look for characteristic peaks (e.g., methyl groups at δ 2.3–3.5 ppm, aromatic protons at δ 7.1–8.2 ppm) .
  • HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z ~265 for analogous compounds) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the ester group. Use desiccants to avoid moisture absorption, which can degrade the dioxo-pyrrolopyrimidine core .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Perform molecular docking studies using software like AutoDock Vina to target enzymes (e.g., dihydrofolate reductase, DHFR). Use the compound’s 3D structure (generated via Gaussian 09) to analyze binding affinities. Validate predictions with in vitro kinase inhibition assays .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Answer :

  • Assay Standardization : Use identical cell passage numbers, serum concentrations, and incubation times.
  • Metabolic Profiling : Perform LC-MS to identify metabolites that may differentially affect cell lines.
  • Orthogonal Validation : Confirm results with clonogenic assays and apoptosis markers (e.g., Annexin V) .

Q. How can researchers design derivatives to enhance solubility without compromising activity?

  • Methodological Answer :

  • Structural Modifications : Introduce polar groups (e.g., hydroxyl, amine) at the 6-carboxylate position.
  • Prodrug Approach : Replace the methyl ester with a phosphate ester for improved aqueous solubility.
  • Co-solvent Systems : Test solubility in PEG-400/water mixtures (up to 30% w/v) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :

  • Rodent Models : Administer intravenously (5 mg/kg) to assess plasma half-life (t1/2) via LC-MS/MS.
  • Toxicogenomics : Use RNA-seq to identify off-target effects in liver and kidney tissues.
  • Metabolite Tracking : Isotope labeling (e.g., 13C) to trace excretion pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.